molecular formula C₂₄H₃₃NO B1145488 5,6-Dihydroabiraterone CAS No. 219843-75-1

5,6-Dihydroabiraterone

Número de catálogo: B1145488
Número CAS: 219843-75-1
Peso molecular: 351.52
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dihydroabiraterone, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₃NO and its molecular weight is 351.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mode and Mechanism of Action

The research on compounds similar to 5,6-Dihydroabiraterone, such as 5,6-dihydroxytryptamine (5,6-DHT), has contributed significantly to understanding the selective reduction in brain serotonin content and its implications on neurotoxicity. Initial studies demonstrated that 5,6-DHT could selectively degrade serotonin neurons but also highlighted its limitations due to non-specific cytotoxicity, leading to the exploration of alternative compounds with less general cytotoxicity (Baumgarten et al., 1978).

Pharmacokinetics and Pharmacodynamics

The exploration of fluoropyrimidines, a class of drugs to which this compound is related, emphasizes the importance of understanding the pharmacokinetics and pharmacodynamics of these compounds. The review by Milano et al. (2004) sheds light on the metabolic activation and biomodulation ability of different 5-fluorouracil (5-FU) prodrugs, underlining the necessity for further clinical studies incorporating tumor predictive markers for optimizing treatment protocols with these compounds (Milano, Ferrero, & François, 2004).

Clinical Applications and Toxicity Management

The clinical relevance of fluoropyrimidines, particularly in the context of their application in treating various malignancies and managing associated toxicities, is highlighted in the review of oral prodrugs of 5-FU, including capecitabine, UFT, and S-1. This review presents a detailed analysis of the metabolic pathways of 5-FU, emphasizing the necessity of understanding these pathways to improve the therapeutic effectiveness and manage the toxicity of these drugs (Malet-Martino & Martino, 2002).

Future Directions in Drug Development

The lessons learned from AstraZeneca's drug pipeline review propose a framework based on technical determinants of project success and pipeline quality, offering a valuable perspective for guiding future research and development in the pharmaceutical industry. This framework emphasizes the importance of selecting the right targets, patients, tissues, safety profiles, and commercial potential to improve R&D productivity, which is critical for the development of new therapeutic products, including those related to this compound (Cook et al., 2014).

Mecanismo De Acción

Target of Action

5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

this compound acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .

Biochemical Pathways

The inhibition of CYP17A1 by this compound affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, this compound prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .

Pharmacokinetics

Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, this compound reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .

Safety and Hazards

5,6-Dihydroabiraterone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of 5,6-Dihydroabiraterone involves the conversion of Abiraterone to 5,6-Dihydroabiraterone through a series of chemical reactions.", "Starting Materials": [ "Abiraterone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Abiraterone is reduced to 5,6-Dihydroabiraterone using sodium borohydride in methanol.", "The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of 5,6-Dihydroabiraterone.", "The hydrochloride salt is then neutralized with sodium hydroxide to form the free base of 5,6-Dihydroabiraterone.", "The free base is then extracted with ethyl acetate and the organic layer is washed with water.", "The ethyl acetate is evaporated to obtain 5,6-Dihydroabiraterone as a white solid.", "The solid is then dissolved in acetic acid and treated with sodium acetate to form the acetate salt of 5,6-Dihydroabiraterone.", "The acetate salt is then recrystallized from a mixture of acetic acid and water to obtain pure 5,6-Dihydroabiraterone as a white solid." ] }

Número CAS

219843-75-1

Fórmula molecular

C₂₄H₃₃NO

Peso molecular

351.52

Sinónimos

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.